1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
The compound 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative featuring:
- A 4-fluorophenyl group at position 1 of the pyridazine ring.
- A 4-methoxy substituent at position 2.
- A carboxamide moiety at position 3, modified with a 4-methylbenzyl (p-tolylmethyl) group.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-13-3-5-14(6-4-13)12-22-20(26)19-17(27-2)11-18(25)24(23-19)16-9-7-15(21)8-10-16/h3-11H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMINUPWDGETJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of 4-fluorobenzaldehyde with a suitable hydrazine derivative to form a hydrazone intermediate. This intermediate can then undergo cyclization with a methoxy-substituted acyl chloride to yield the desired pyridazine derivative. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone Derivatives with Varying Substituents
Key Structural Variations
The target compound’s activity and physicochemical properties can be contextualized against analogs with modifications to the pyridazine ring, carboxamide substituents, or aryl groups.
Structure-Activity Relationship (SAR) Insights
- 4-Methoxy Group : The methoxy substituent at position 4 (target compound) may enhance electronic effects or steric interactions compared to unsubstituted analogs (e.g., Compound 11). Methoxy groups often improve metabolic stability and binding affinity in heterocyclic systems .
- Carboxamide Modifications : The 4-methylbenzyl group in the target compound contrasts with cyclopropylcarbamoyl (Compound 11) or cyclobutylcarbamoyl (Compound 19) moieties. Aromatic substituents like 4-methylbenzyl may favor hydrophobic interactions in proteasome binding pockets, while cyclic amines (cyclopropyl, cyclobutyl) could optimize hydrogen bonding .
- Fluorine Substituents : The 4-fluorophenyl group (target compound) and 4-fluoroaryl carboxamide substituents (e.g., Compound 11) likely enhance bioavailability and target selectivity via fluorine’s electronegativity and metabolic resistance .
Pyrimidine-Based Analogs
Compounds such as 2-(1-amino-1-methylethyl)-N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-4-pyrimidinecarboxamide () replace the pyridazine core with a pyrimidine ring. Key differences include:
- Reduced Ring Strain : Pyrimidine’s six-membered ring versus pyridazine’s five-membered structure may alter conformational flexibility and binding kinetics.
- Hydroxy Substituent : The 5-hydroxy group in pyrimidine analogs could introduce hydrogen-bonding capabilities absent in the target compound.
Carboxylic Acid and Ester Precursors
The carboxylic acid precursor 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926238-43-9; ) and its methyl ester () highlight the importance of the carboxamide group for activity. Ester derivatives (e.g., methyl ester in ) are typically prodrugs, whereas carboxamides (target compound) directly engage targets via hydrogen bonding .
Physicochemical Data
- Molecular Weight : 398.38 g/mol (calculated).
- Lipophilicity : The 4-methylbenzyl group likely increases logP compared to analogs with polar carbamoyl substituents (e.g., Compound 19).
- Solubility : Methoxy and fluorophenyl groups may reduce aqueous solubility, necessitating formulation optimization.
Biological Activity
1-(4-Fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound based on recent studies and findings.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including anticancer and antimicrobial properties. Below is a detailed examination of its effects based on available research.
Anticancer Activity
Recent studies have indicated that derivatives related to the compound exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- Induction of Apoptosis : The mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis through the activation of caspase pathways. Increased levels of cleaved caspases and alterations in Bcl-2 family proteins suggest a mitochondrial pathway involvement .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.96 (24h) | Induces apoptosis via caspase activation |
| MDA-MB-231 | 0.80 (24h) | ROS production and Notch-AKT pathway inhibition |
| SK-BR-3 | 1.21 (24h) | G2/M phase arrest and apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections.
Table 2: Antimicrobial Activity Summary
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | Strong inhibition |
| Escherichia coli | 0.25 μg/mL | Moderate inhibition |
Case Studies
- Breast Cancer Treatment : A study focusing on ZQL-4c, a derivative with structural similarities to the target compound, demonstrated significant cytotoxicity against breast cancer cell lines. The study reported an increase in apoptosis rates correlating with increased concentrations of the compound .
- Antimicrobial Efficacy : Another investigation into pyrazole derivatives indicated that structural modifications could enhance antimicrobial activity against resistant strains, suggesting that similar modifications could be explored for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
